(2-溴-4,5-二氟苯基)甲醇

描述

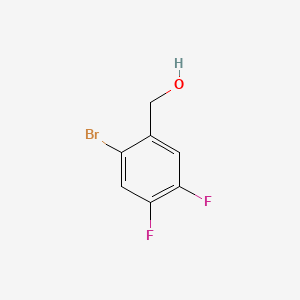

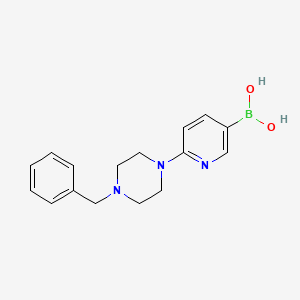

“(2-Bromo-4,5-difluorophenyl)methanol” is a chemical compound with the molecular formula C7H5BrF2O and a molecular weight of 223.01 . It is used for research and development purposes and is not intended for medicinal, household, or other uses .

Molecular Structure Analysis

The molecular structure of “(2-Bromo-4,5-difluorophenyl)methanol” consists of a phenyl ring substituted with bromo and fluoro groups at the 2nd, 4th, and 5th positions, and a methanol group .

科学研究应用

溴代取代环戊烯酮的合成:希里尼安等人 (2012) 的一项研究描述了 2,3-二芳基环戊-2-烯-1-酮的溴化,将溴原子引入不同位置,从而合成溴代取代环戊烯酮,这对于有机合成和制备各种物质很重要 (希里尼安等人,2012)。

生物活性化合物的全合成:阿克巴巴等人 (2010) 从相关化合物开始实现了天然存在的溴苯酚的首次合成,展示了其在合成生物活性物质中的用途 (阿克巴巴等人,2010)。

亲核取代反应的研究:哈里菲-穆德和穆萨维-泰克梅达什 (2013) 对 2-溴-5-硝基噻吩与吗啉在包括甲醇在内的各种溶剂中的反应的研究,提供了溴化化合物在亲核取代反应中的行为见解 (哈里菲-穆德和穆萨维-泰克梅达什,2013)。

光化学分解研究:埃里克森等人 (2004) 的研究调查了多溴联苯醚 (PBDE) 在甲醇/水中的光化学降解,揭示了溴化合物的环境归宿 (埃里克森等人,2004)。

在抗菌剂中的作用:徐等人 (2003) 对从海洋藻类中分离出的溴苯酚(包括与 (2-溴-4,5-二氟苯基)甲醇相关的化合物)的研究,突出了它们作为抗菌剂的潜力 (徐等人,2003)。

碳酸酐酶抑制特性:巴拉伊丁等人 (2012) 合成了新型溴苯酚,包括 (2-溴-4,5-二氟苯基)甲醇的衍生物,并研究了它们对人类碳酸酐酶 II(各种疾病的酶靶标)的抑制作用 (巴拉伊丁等人,2012)。

安全和危害

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

属性

IUPAC Name |

(2-bromo-4,5-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNMZIPQCOVDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727000 | |

| Record name | (2-Bromo-4,5-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

476620-55-0 | |

| Record name | 2-Bromo-4,5-difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476620-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-4,5-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)

![2-Propanone,1-amino-1-(1h-pyrrolo[3,2-c]pyridin-4-yl)-](/img/structure/B572573.png)